8-Thia-5-azaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
8-thia-5-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-7(3-1)6-9-5-4-8-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGDXKHEJWBBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CSCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 8 Thia 5 Azaspiro 3.5 Nonane Scaffolds
Intrinsic Reactivity of the Sulfur Atom within the Spiro Framework
The sulfur atom in the thietane (B1214591) ring of 8-thia-5-azaspiro[3.5]nonane is a key site for chemical modification. Its ability to exist in different oxidation states and its potential involvement in ring-opening reactions are fundamental aspects of its reactivity.
Oxidation Reactions Leading to Sulfoxides and Sulfones
The sulfur atom of the this compound scaffold can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they can modulate the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity, which can be crucial for its biological activity and pharmacokinetic profile.
The oxidation to the sulfone, this compound 8,8-dioxide, has been documented, resulting in a stable crystalline solid. mdpi.combldpharm.com While specific reagents and reaction conditions for the oxidation of the parent this compound are not detailed in the available literature, general methods for the oxidation of sulfides to sulfoxides and sulfones are well-established. These typically involve the use of oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The controlled use of these reagents can allow for the selective formation of either the sulfoxide or the sulfone. The existence of the related 5-thia-8-azaspiro[3.5]nonane 5-oxide hydrochloride further supports the accessibility of the sulfoxide oxidation state within this class of spirocycles. bldpharm.com
Table 1: Oxidized Derivatives of Thia-azaspiro[3.5]nonanes
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound 8,8-dioxide | 1934691-64-1 | C7H13NO2S | The sulfone derivative of the parent compound. mdpi.combldpharm.com |
| 5-Thia-8-azaspiro[3.5]nonane 5-oxide hydrochloride | 2503204-13-3 | C7H14ClNO2S | The sulfoxide derivative of an isomeric scaffold. bldpharm.com |
Investigations into Ring-Opening Reactions Involving the Thia Moiety
The thietane ring, a four-membered sulfur-containing heterocycle, is susceptible to ring-opening reactions under certain conditions, driven by the relief of ring strain. While specific studies on the ring-opening of this compound are not prevalent, research on the ring-opening of thietanes in other contexts provides insight into potential reactive pathways.
An electrophilic aryne-activated ring-opening of thietanes has been reported as a versatile method for the formation of diverse thioethers. rsc.org This approach involves a three-component transformation that proceeds under mild conditions and tolerates a wide range of nucleophiles. Such a strategy could potentially be applied to the this compound system to introduce a variety of functional groups through the cleavage of a carbon-sulfur bond in the thietane ring. The viability of radical reactions on four-membered rings, as demonstrated for difluorocyclobutanes, also suggests that radical-mediated ring-opening or functionalization of the thietane portion of the scaffold could be a feasible, yet unexplored, avenue for derivatization. acs.org
Transformative Reactivity of the Nitrogen Atom in this compound
The secondary amine within the piperidine (B6355638) ring of this compound is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties.
Reduction Reactions for Amine Functionalization
While direct examples of reduction reactions on the nitrogen of this compound for functionalization are not explicitly documented, the synthesis of related azaspirocyclic systems often involves reductive amination. This powerful reaction allows for the formation of new carbon-nitrogen bonds. For instance, in the synthesis of certain 2,7-diazaspiro[3.5]nonane systems, reductive amination is a key step for introducing substituents onto the nitrogen atoms. researchgate.netfigshare.com This suggests that the nitrogen atom of this compound could readily participate in similar reactions with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated derivatives.
Nucleophilic Substitution Reactions and Introduction of Diverse Functional Groups
The lone pair of electrons on the nitrogen atom of the piperidine ring confers nucleophilic character, making it susceptible to reactions with various electrophiles. This allows for the introduction of a diverse range of functional groups through N-acylation, N-alkylation, and other substitution reactions.
The synthesis of derivatives of related azaspirocycles, such as 7-oxa-2-azaspiro[3.5]nonane, has demonstrated the feasibility of N-functionalization. univ.kiev.ua The formation of amides, carbamates, and ureas by reacting the secondary amine with acyl chlorides, chloroformates, and isocyanates, respectively, is a common strategy to introduce functional diversity. The existence of compounds like 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride highlights the use of acylation to functionalize the nitrogen in similar spirocyclic systems. uni.lu These examples strongly support the potential for a wide range of nucleophilic substitution reactions at the nitrogen of this compound.
Derivatization Strategies at Non-Heteroatom Positions within the Spiro System
Beyond direct functionalization of the heteroatoms, the carbon framework of the this compound scaffold offers opportunities for derivatization. The synthesis of methyl-substituted spirocyclic piperidine-azetidine ring systems, for example, demonstrates that alkyl groups can be introduced onto the carbon backbone of the piperidine ring. researchgate.netfigshare.com Such modifications can be used to fine-tune the steric and electronic properties of the molecule.
Furthermore, the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane has shown that it is possible to introduce carboxylic acid and other functional groups at positions adjacent to the heteroatoms. univ.kiev.uauniv.kiev.ua These strategies, while applied to different but related spirocyclic systems, suggest that the carbon atoms of the piperidine and thietane rings in this compound could also be targeted for derivatization, opening up further avenues for creating novel analogues with potentially unique properties.
Research on Stereochemical Control in this compound Functionalization Remains Limited
Detailed investigations into the stereochemical control and diastereoselectivity of functionalizing the this compound scaffold are not extensively documented in publicly available scientific literature. While the broader field of stereoselective synthesis for spirocyclic systems is a well-established area of research, specific studies focusing on this particular heterocyclic compound are scarce, precluding a detailed discussion of diastereoselective reaction outcomes and the presentation of specific research data.
The principles of stereochemical control are fundamental in modern organic synthesis, particularly in the construction of complex three-dimensional molecules for applications in medicinal chemistry and materials science. The spatial arrangement of atoms in a molecule, or its stereochemistry, can be directed during a chemical reaction to favor the formation of one stereoisomer over another. This is often achieved through the use of chiral auxiliaries, catalysts, or by leveraging the inherent stereochemistry of the starting materials.
In the context of spirocyclic compounds, which feature two rings connected by a single common atom, controlling stereochemistry presents a unique set of challenges and opportunities. The rigid, three-dimensional nature of these scaffolds can influence the facial selectivity of reactions, leading to high levels of diastereoselectivity.
For a hypothetical functionalization of the this compound scaffold, several strategies for stereochemical control could be envisioned. For instance, if a chiral center is introduced at a position on either the azetidine (B1206935) or the thiomorpholine (B91149) ring, it could direct the approach of incoming reagents to a specific face of the molecule.
A hypothetical example of achieving diastereoselectivity could involve the alkylation of an enolate derived from a ketone-functionalized this compound derivative. The stereochemical outcome of such a reaction would be influenced by the steric hindrance imposed by the spirocyclic framework and any existing stereocenters.
To illustrate the type of data that would be necessary for a thorough analysis, consider the following hypothetical reaction data:
| Entry | Electrophile | Chiral Auxiliary/Catalyst | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | (S)-Proline | 75:25 |
| 2 | Benzyl Bromide | (S)-Proline | 80:20 |
| 3 | Methyl Iodide | None | 50:50 |
| 4 | Benzyl Bromide | None | 52:48 |
This table is a hypothetical representation and is not based on actual experimental results.
In this hypothetical scenario, the use of a chiral catalyst like (S)-proline could significantly influence the diastereomeric ratio of the product, favoring one diastereomer over the other. The absence of a chiral influence would likely result in a nearly equal mixture of diastereomers.
However, without specific published research on the this compound system, any discussion on stereochemical control remains speculative. The scientific community has yet to provide detailed reports on the diastereoselective functionalization of this particular scaffold. Therefore, a comprehensive and authoritative account, complete with detailed research findings and data tables, cannot be compiled at this time.
Computational and Theoretical Investigations of 8 Thia 5 Azaspiro 3.5 Nonane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 8-thia-5-azaspiro[3.5]nonane molecule. High-level computational methods are employed to predict its optimal geometry and to characterize its electronic properties, which are crucial determinants of its chemical behavior.
Detailed research findings indicate that methods such as Density Functional Theory (DFT), particularly with functionals like B3PW91, and coupled-cluster methods like CCSD(T) with extensive basis sets such as QZVP, are utilized to accurately compute molecular structures. mdpi.com These calculations provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com The resulting geometric parameters are essential for understanding the strain and stability of the fused ring system.
Furthermore, these computational approaches are used to explore the electronic landscape of the molecule. Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com Natural Bond Orbital (NBO) analysis is also performed to understand charge distribution and orbital interactions within the molecule. mdpi.com Additionally, computational techniques can predict properties like collision cross sections, which are valuable in analytical studies. uni.lu
| Parameter | Description | Computational Method Example | Significance |
|---|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (B3PW91/QZVP) | Indicates bond strength and ring strain. |
| Bond Angles | The angle formed between three connected atoms. | CCSD(T)/QZVP | Defines the molecule's three-dimensional shape and steric hindrance. |
| Torsion Angles | The angle between the planes defined by two sets of three atoms. | DFT (B3PW91/QZVP) | Describes the conformation of the ring systems. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | CCSD(T)/QZVP | Relates to the molecule's ability to donate or accept electrons and its overall reactivity. mdpi.com |
| NBO Analysis | Analysis of the electron density in terms of localized bonds and lone pairs. | DFT (B3PW91/QZVP) | Provides insight into charge distribution and hyperconjugative interactions. mdpi.com |
Mechanistic Studies of Synthetic and Transformative Reactions
Computational modeling is instrumental in investigating the mechanisms of reactions used to synthesize this compound and its derivatives, as well as their subsequent chemical transformations. These studies help to rationalize reaction outcomes, identify transition states, and understand the energetic pathways involved.
The synthesis of spirocyclic frameworks often involves complex multi-step sequences. smolecule.com Mechanistic investigations focus on key ring-forming reactions. For instance, the construction of the azetidine (B1206935) ring, a component of many spirocycles, can be achieved through [2+2] cycloaddition reactions, such as the Staudinger reaction between an imine and a ketene, or through photocycloaddition processes. researchgate.netthieme-connect.com Computational studies, often using DFT, can model the transition states of these cycloadditions to explain their stereoselectivity and regioselectivity. acs.org Other synthetic strategies include intramolecular cyclizations, which are also amenable to mechanistic study to optimize reaction conditions and yields. acs.orgacs.org
For transformative reactions of the spirocyclic core, theoretical calculations can elucidate complex reaction pathways. For example, DFT calculations have been used to study the mechanism of alcohol oxidation and intramolecular phenyl migration in related heterocyclic systems, identifying rate-determining steps and key intermediates. acs.org Such insights are invaluable for designing new reactions and for understanding the reactivity of the this compound scaffold.
| Reaction Type | Description | Relevance to this compound |
|---|---|---|
| [2+2] Cycloaddition | A reaction between two components with pi bonds to form a four-membered ring. thieme-connect.com | Formation of the azetidine portion of the spirocycle. |
| Intramolecular Cyclization | Formation of a cyclic structure from a single molecule containing two reactive functional groups. acs.org | A common strategy for constructing one of the rings onto a pre-existing cyclic core. |
| Reductive Amination | A two-step process that converts a ketone or aldehyde into an amine. nih.gov | Introduction of the nitrogen atom and formation of the piperidine (B6355638) ring. |
| Petasis Reaction | A multicomponent reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. acs.org | A versatile method for synthesizing substituted spirocyclic amines. |
Conformational Analysis of the Spiro[3.5]nonane Framework
The spiro[3.5]nonane framework, which comprises a four-membered azetidine ring and a six-membered thiane (B73995) ring sharing a single spiro-carbon atom, possesses a unique and rigid three-dimensional structure. smolecule.com Conformational analysis aims to identify the most stable spatial arrangements (conformers) of this framework and the energy barriers between them.
These theoretical predictions are often validated by experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which helps to confirm the calculated structures and their relative orientations in solution. frontiersin.org Similarly, X-ray crystallography provides definitive conformational information in the solid state, which can be compared with gas-phase calculations to assess the influence of packing forces. researchgate.net For related azaspiro[3.5]nonane systems, studies have shown that the six-membered ring may adopt a twist-boat conformation to alleviate torsional strain. smolecule.com
| Method | Type | Information Provided |
|---|---|---|
| Density Functional Theory (DFT) | Computational | Provides geometries and relative energies of conformers. smolecule.com |
| Molecular Mechanics (MM) | Computational | Used for rapid conformational searching over a large potential energy surface. frontiersin.org |
| Resolution of Identity Møller–Plesset Perturbation Theory (RI-MP2) | Computational | High-accuracy quantum method for calculating conformer energies. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental | Provides information about the average conformation in solution, with techniques like NOESY revealing spatial proximities. frontiersin.org |
| X-ray Crystallography | Experimental | Determines the precise molecular structure and conformation in the solid state. researchgate.net |
Predictive Modeling of Reactivity Patterns and Selectivity
Predictive modeling leverages computational chemistry to forecast the chemical reactivity and selectivity of this compound in various contexts, from synthetic reactions to biological interactions. These models are crucial for guiding the design of new derivatives with desired properties and for understanding their behavior at a molecular level.
In medicinal chemistry, molecular docking is a widely used technique to predict how a molecule like this compound might bind to the active site of a biological target, such as an enzyme or receptor. nih.govbiruni.edu.trmdpi.com By simulating the interactions between the ligand and the protein, docking studies can help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. biruni.edu.trnih.gov More advanced computational methods, such as free energy perturbation (FEP+), can provide quantitative predictions of binding affinities, enabling the prioritization of synthetic targets. nih.gov
Predictive models are also developed to understand and forecast the outcomes of chemical reactions. For example, models can be built to predict the site selectivity of reactions on complex molecules. google.com By analyzing the electronic and steric properties of the substrate and reagents, these models can predict which C-H bond in the spirocyclic framework is most likely to react in a functionalization reaction, thereby guiding synthetic efforts toward a specific isomer. google.com These computational approaches reduce the need for extensive experimental screening and accelerate the discovery of new chemical entities and synthetic methods. mdpi.com
| Modeling Technique | Application | Predicted Outcome |
|---|---|---|
| Molecular Docking | Drug Discovery | Binding mode and affinity of the molecule to a biological target. nih.govbiruni.edu.tr |
| Free Energy Perturbation (FEP+) | Lead Optimization | Quantitative prediction of changes in binding potency upon structural modification. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlation of chemical structure with biological activity to guide derivative design. |
| Reactivity/Selectivity Models | Synthetic Chemistry | Prediction of the most likely site of reaction (site selectivity) or the major product of a reaction (chemoselectivity). google.com |
Research Applications and Emerging Potential of 8 Thia 5 Azaspiro 3.5 Nonane Scaffolds
Role as Versatile Building Blocks in Advanced Organic Synthesis
The rigid yet three-dimensional nature of thia-azaspiro[3.5]nonane scaffolds makes them valuable building blocks in the field of organic synthesis. cymitquimica.com Their defined stereochemistry and the presence of nitrogen and sulfur atoms provide multiple points for chemical modification, enabling the construction of diverse and complex molecular structures.
The 8-Thia-5-azaspiro[3.5]nonane core and its isomers serve as foundational structures for creating more elaborate organic molecules. Synthetic chemists utilize these scaffolds to introduce specific spatial arrangements of functional groups, which is crucial for designing molecules with targeted properties. For instance, derivatives such as this compound 8,8-dioxide are available as building blocks for further chemical elaboration. bldpharm.com The synthesis of related spirocyclic systems, like 2-oxa-7-azaspiro[3.5]nonane, highlights the methodologies that can be adapted to produce a variety of spirocycles for use in drug discovery programs. researchgate.net These synthetic routes often involve multi-step processes, including cyclization reactions to form the core spirocyclic framework. smolecule.comgoogle.com The development of scalable syntheses for biologically relevant spirocyclic pyrrolidines further underscores the importance of these scaffolds as advanced building blocks for medicinal chemistry. acs.org
In the quest for new drugs and materials, the diversity of chemical libraries is paramount. u-strasbg.frnih.gov Spirocyclic compounds like this compound contribute significantly to scaffold diversity by providing access to novel regions of chemical space that are distinct from more common "flat" aromatic structures. mdpi.com The inclusion of such sp3-rich scaffolds in screening libraries increases the probability of identifying hit compounds with novel mechanisms of action. u-strasbg.fr Cheminformatics tools are often employed to analyze and quantify the scaffold diversity of compound libraries, ensuring a broad representation of molecular shapes and functionalities. nih.govresearchgate.net The generation of libraries containing diverse scaffolds, including spirocycles, is a key strategy in modern drug discovery to enhance the success rates of high-throughput screening campaigns. nih.govmdpi.com
Table 1: Examples of Thia-Azaspiro[3.5]nonane Derivatives in Chemical Catalogs This table is interactive. You can sort the columns by clicking on the headers.
| Compound Name | CAS Number | Molecular Formula | Use |
|---|---|---|---|
| This compound 8,8-dioxide | 1934691-64-1 | C7H13NO2S | Research Building Block bldpharm.com |
| 5-Thia-8-azaspiro[3.5]nonane 5-oxide hydrochloride | 2503204-13-3 | C7H14ClNOS | Research Building Block [No specific source found] |
| 8-Oxa-2-thia-5-azaspiro[3.5]nonane | 1823359-46-1 | C6H11NOS | Research Building Block bldpharm.com |
Applications in Medicinal Chemistry Research and Pre-clinical Studies
The unique structural and physicochemical properties of thia-azaspiro[3.5]nonane scaffolds make them attractive for applications in medicinal chemistry, from fundamental studies of enzyme interactions to the development of new therapeutic agents.
The rigid framework of spirocycles allows for the precise positioning of functional groups that can interact with the active sites of enzymes. This makes them excellent tools for studying enzyme inhibition mechanisms. While direct studies on this compound are not widely published, research on related compounds provides valuable insights. For example, derivatives of thiourea (B124793) have been shown to be effective inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. semanticscholar.orgmdpi.com Molecular docking studies on these inhibitors help to elucidate the specific binding interactions within the enzyme's active site. mdpi.com The inhibition of metabolic enzymes is a key strategy in the treatment of various diseases, and novel heterocyclic compounds are continuously being explored for this purpose. researchgate.net
The search for new antimicrobial and anticancer agents is a major focus of medicinal chemistry. Sulfur-containing compounds, in particular, are known to exhibit a wide range of biological activities. mdpi.com Spirocyclic scaffolds are often incorporated into the design of novel therapeutic agents. For instance, various 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown to possess potent anticancer activity against several human cancer cell lines. mdpi.com Similarly, hybrid molecules incorporating a spirothiazolidinone moiety have demonstrated promising antibacterial activity. researchgate.net While specific antimicrobial or anticancer data for the parent this compound is scarce, the broader class of thia-azaspirocycles and related sulfur-containing heterocycles represents a promising area for the discovery of new lead compounds. mdpi.comnih.gov
Table 2: Biological Activities of Related Spirocyclic Scaffolds This table is interactive. You can sort the columns by clicking on the headers.
| Scaffold/Derivative Class | Biological Activity | Target/Organism | Reference |
|---|---|---|---|
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Anticancer | A549, MDA-MB-231, HeLa cell lines | mdpi.com |
| Spirothiazolidinones | Antibacterial | Mycobacterium tuberculosis | researchgate.net |
| Thiourea Derivatives | Enzyme Inhibition | Acetylcholinesterase, Butyrylcholinesterase | semanticscholar.orgmdpi.com |
| 7-Azaspiro[3.5]nonane Derivatives | GPR119 Agonist | G-protein coupled receptor 119 | nih.gov |
The ability to create a diverse array of derivatives from a single scaffold is a key advantage in medicinal chemistry. The this compound framework and its isomers can be systematically modified to optimize interactions with specific biological targets. A notable example is the development of 7-azaspiro[3.5]nonane derivatives as potent agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov Through systematic optimization of different parts of the molecule, researchers were able to identify compounds with desirable potency and pharmacokinetic profiles. nih.gov This highlights the potential of the azaspiro[3.5]nonane scaffold to serve as a template for the design of modulators for a variety of biomolecular targets.
Contributions to Advanced Materials Science Development
The this compound scaffold and its derivatives are emerging as valuable building blocks in the design of advanced materials. Their rigid, non-planar structure can be leveraged to create polymers and other materials with unique and desirable properties. The incorporation of the sulfur atom, particularly in its oxidized sulfone state (as in this compound 8,8-dioxide), can significantly influence the characteristics of these materials. bldpharm.com
One of the key contributions of such scaffolds is in the development of specialty polymers. The inherent rigidity of the spirocyclic system can enhance the thermal stability and mechanical strength of polymer chains. When integrated into a polymer backbone, the this compound moiety can restrict chain mobility, leading to materials with higher glass transition temperatures and improved resistance to degradation at elevated temperatures. The sulfone group, in particular, is known to increase the thermal stability of polymers due to its strong electron-withdrawing nature and the strength of the sulfur-oxygen bonds.
Furthermore, the presence of both sulfur and nitrogen atoms offers opportunities for creating materials with specific functionalities. These heteroatoms can act as coordination sites for metal ions, paving the way for the development of novel catalysts or materials with tailored electronic and optical properties. The ability to functionalize the nitrogen atom within the scaffold allows for the attachment of various side chains, enabling the fine-tuning of material properties such as solubility, processability, and interfacial adhesion. While direct research on this compound in this context is still developing, the principles are well-established with similar heterocyclic building blocks.
| Derivative | Potential Application in Materials Science | Key Structural Feature and its Effect | Reference |
|---|---|---|---|
| This compound | Specialty Polymers | The rigid spirocyclic core enhances thermal stability and mechanical strength. | |
| This compound 8,8-dioxide | High-Performance Polymers | The sulfone (λ⁶-thia) group significantly increases thermal stability and mechanical strength. | bldpharm.com |
| Functionalized this compound Derivatives | Functional Materials (e.g., catalysts, electronic materials) | Nitrogen and sulfur atoms can act as coordination sites for metals; functionalization at the nitrogen atom allows for property tuning. |
Utility as Biochemical Tools in Mechanistic Biological Research
The distinct structural and electronic features of the this compound scaffold make it a person of interest for the design of biochemical tools to probe biological systems. While research directly employing this specific scaffold is in its early stages, studies on analogous thia-azaspiro compounds highlight their potential utility in mechanistic biological research.
A key application lies in the development of probes to study enzyme function and cellular processes. For instance, related azaspiroketal structures have been incorporated into molecules designed as anti-mycobacterial agents. In one such study, a compound containing a 1-oxa-4-thia-8-azaspiro[4.5]decane moiety was synthesized and evaluated. nih.gov The inclusion of the thia-azaspirocycle was instrumental in defining the molecule's three-dimensional shape, which in turn influenced its biological activity, specifically its ability to permeabilize the mycobacterial membrane. This demonstrates how thia-azaspiro scaffolds can be used to create structurally well-defined molecules to investigate specific biological mechanisms, such as microbial cell wall integrity. nih.gov
Moreover, the ability to modify the scaffold, for example, by creating derivatives with reactive groups or fluorescent tags, could enable the development of probes for target identification and validation. The spirocyclic framework provides a rigid platform to which different functionalities can be attached, potentially leading to highly selective interactions with biological targets like protein kinases. The structural similarity of such scaffolds to natural nucleotides can be exploited for the selective targeting of these enzymes. While not directly involving this compound, the use of a related tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate as a building block for kinase inhibitors and fluorescent probes for bioimaging illustrates this principle. chemshuttle.com The oxo group in this analog allows for selective labeling, a strategy that could be adapted to thia-azaspiro derivatives for mechanistic studies. chemshuttle.com
| Analogous Scaffold/Derivative | Application as a Biochemical Tool | Mechanistic Insight Gained | Reference |
|---|---|---|---|
| 1-Oxa-4-thia-8-azaspiro[4.5]decane | Component of anti-mycobacterial agents | Investigating membrane permeabilization as a mechanism of anti-mycobacterial activity. | nih.gov |
| tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate | Building block for kinase inhibitors and fluorescent probes | Enabling selective targeting and labeling of protein kinases for functional studies. | chemshuttle.com |
Future Directions and Outlook in 8 Thia 5 Azaspiro 3.5 Nonane Research
Development of Novel and More Efficient Synthetic Routes for Functionalized Derivatives
The ability to synthesize a wide variety of functionalized 8-thia-5-azaspiro[3.5]nonane derivatives is crucial for exploring their structure-activity relationships (SAR). While current methods exist, future research will focus on developing more efficient, versatile, and scalable synthetic routes.
Another avenue of research involves expanding the range of starting materials . By moving beyond traditional precursors and utilizing diverse building blocks like functionalized azetidines and thiacyclohexanes, chemists can access a broader chemical space of derivatives. The development of synthetic methods that allow for precise control over stereochemistry (diastereoselective and enantioselective syntheses) is also a high priority, as the spatial arrangement of atoms can have a profound impact on a molecule's biological activity. researchgate.net
| Future Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, lower cost | Development of novel transition metal and organocatalysts |
| Multicomponent Reactions (MCRs) | High atom economy, rapid generation of diversity | Discovery of new MCRs for spirocycle synthesis |
| Diversified Starting Materials | Access to novel derivatives, expanded chemical space | Synthesis of functionalized azetidine (B1206935) and thiacyclohexane precursors |
| Asymmetric Synthesis | Access to stereochemically pure compounds, improved biological activity | Design of chiral catalysts and auxiliaries |
Exploration of Undiscovered Reactivity Pathways and Transformations
The inherent ring strain of the azetidine and the presence of a sulfur atom in the this compound scaffold suggest a rich and largely untapped reactivity. Future studies will likely focus on uncovering and harnessing novel chemical transformations.
A key area of interest is the selective C-H functionalization of the spirocyclic core. This would enable late-stage modification of the molecule, allowing for the rapid creation of analogues with diverse substitution patterns without the need for de novo synthesis. The development of reactions that can selectively target specific C-H bonds on either the azetidine or thiacyclohexane ring is a significant challenge that, if overcome, would be a powerful tool for medicinal chemists.
The reactivity of the sulfur atom also offers opportunities for novel transformations. For instance, oxidation of the sulfide to the corresponding sulfoxide (B87167) or sulfone can alter the molecule's steric and electronic properties, which in turn could modulate its interaction with biological targets. Additionally, exploring ring-opening or ring-expansion reactions of either the azetidine or thiacyclohexane rings could lead to the synthesis of entirely new classes of heterocyclic compounds with unique three-dimensional shapes.
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is becoming an indispensable tool in modern drug discovery, and its application to this compound research is expected to grow significantly. Advanced modeling can guide the rational design of new derivatives with optimized properties. researchgate.net
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to predict the electronic properties and reactivity of different derivatives, providing insights that can guide synthetic efforts. Molecular dynamics (MD) simulations can be employed to study the conformational preferences of these spirocycles and how they interact with biological macromolecules like proteins. nih.gov This can help in understanding the molecular basis of their biological activity and in designing more potent and selective compounds.
Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can accelerate the discovery process. nih.gov By correlating the structural features of a series of compounds with their experimental biological activity or physicochemical properties, these models can be used to predict the properties of virtual compounds, allowing for the efficient screening of large chemical libraries and the prioritization of candidates for synthesis.
| Computational Technique | Application in this compound Research | Expected Outcome |
| Quantum Mechanics (e.g., DFT) | Prediction of electronic structure, stability, and reactivity. | Rationalization of experimental findings and prediction of new reaction pathways. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and binding to biological targets. | Understanding of binding modes and guidance for designing more potent ligands. |
| QSAR/QSPR Modeling | Correlation of structure with activity and properties. | Prediction of biological activity and physicochemical properties for virtual compounds. |
Expansion of Research Applications into Novel Chemical and Biological Spaces
While initial studies have focused on specific therapeutic areas, the unique structural and physicochemical properties of this compound derivatives suggest their potential utility in a much broader range of applications.
In medicinal chemistry , these spirocycles are attractive scaffolds for developing drugs against a wide variety of diseases. researchgate.net Their rigid three-dimensional nature makes them ideal for mimicking complex natural product binding motifs and for designing inhibitors of challenging targets like protein-protein interactions. Future research will likely explore their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netmdpi.com
Beyond medicine, functionalized this compound derivatives could find applications in materials science . scispace.com Depending on the incorporated functional groups, these compounds could exhibit interesting photophysical or electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or as molecular switches. The incorporation of these spirocyclic units into polymers could also lead to the development of novel materials with unique and tunable properties. scispace.com The inherent versatility of this scaffold opens up a vast and exciting landscape for future scientific exploration.
Q & A
Q. What are the most reliable synthetic routes for 8-Thia-5-azaspiro[3.5]nonane, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves cyclization of precursors containing sulfur and nitrogen atoms. For example, analogous compounds (e.g., 5,8-Dioxa-2-azaspiro[3.5]nonane) are synthesized via multi-step processes, including chloroacetyl chloride reactions in solvents like dichloromethane with bases such as triethylamine, followed by catalytic hydrogenation to remove protecting groups . Optimization requires:
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.
- Catalyst use : Palladium on carbon (Pd/C) is effective for hydrogenation steps, achieving >80% yield in related spirocycles .
Table: Key Parameters for Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | High yield |
| Base | Triethylamine | >75% conversion |
| Reaction Time | 12–24 hours | Completeness |
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Resolves spirocyclic geometry and heteroatom positioning .
- NMR spectroscopy : H and C NMR distinguish sulfur (δ 2.5–3.5 ppm for S-CH) and nitrogen environments.
- Mass spectrometry : High-resolution MS validates molecular formula (e.g., CHNS) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfur atom in the thia ring increases electrophilicity at adjacent carbons, facilitating nucleophilic attack. For example:
- Ring strain : The spirocyclic structure imposes steric constraints, directing nucleophiles to less hindered positions.
- Solvent effects : Polar solvents stabilize transition states in SN2 mechanisms, as observed in analogous 7-Oxa-2-azaspiro[3.5]nonane derivatives .
- Kinetic studies : Pseudo-first-order kinetics can quantify rate constants under varying pH and temperature .
Q. How do structural modifications (e.g., methyl or oxo groups) alter the biological activity of this compound derivatives?
- Methodological Answer : Comparative studies of similar compounds (e.g., 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane) reveal:
- Methyl groups : Enhance lipophilicity, improving blood-brain barrier penetration (e.g., 30% increase in CNS activity) .
- Oxo groups : Introduce hydrogen-bonding sites, increasing affinity for enzymes like kinases (IC < 1 µM in some cases) .
Table: Bioactivity of Analogous Spirocycles
| Compound | Modification | Target Activity | IC |
|---|---|---|---|
| 2,5-Dioxa-8-azaspiro[3.5]nonane | Oxo | Kinase inhibition | 0.8 µM |
| 9-Methyl-2-azaspiro[3.5]nonane | Methyl | CNS penetration | N/A |
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies arise from:
- Starting material purity : Use HPLC-purified precursors to avoid byproducts .
- Catalyst batch variability : Standardize Pd/C sources (e.g., 10% w/w loading) .
- Analytical methods : Validate yields via H NMR integration against internal standards (e.g., 1,3,5-trimethoxybenzene) .
Methodological Design & Validation
Q. How can computational modeling predict the stability of this compound under physiological conditions?
- Methodological Answer :
- DFT calculations : Estimate bond dissociation energies (BDEs) for sulfur-nitrogen bonds (e.g., BDE ~65 kcal/mol indicates moderate stability) .
- MD simulations : Simulate hydrolysis rates in aqueous buffers (pH 7.4) to guide in vitro assay design .
Q. What experimental controls are critical when evaluating the cytotoxicity of this compound in cell-based assays?
- Methodological Answer :
- Solvent controls : DMSO concentrations ≤0.1% to avoid membrane disruption .
- Positive controls : Use staurosporine for apoptosis induction.
- Replicate design : Triplicate wells with CV < 15% ensure statistical robustness .
Data Interpretation & Reproducibility
Q. How can researchers address batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Quality by Design (QbD) : Define critical process parameters (CPPs) via factorial design (e.g., 2 designs for temperature, solvent, and catalyst) .
- In-line analytics : Use PAT tools (e.g., FTIR) for real-time reaction monitoring .
Q. What metrics validate the spirocyclic conformation of this compound in solution?
- Methodological Answer :
- NOESY NMR : Detect through-space correlations between axial protons (e.g., H-1 and H-4) .
- VCD spectroscopy : Compare experimental and simulated spectra for chiral spirocenters .
Comparative & Functional Analysis
Q. How does this compound compare to other spirocycles in drug discovery applications?
- Methodological Answer :
- Pharmacophore mapping : The sulfur atom provides a hydrogen-bond acceptor site absent in oxa/aza analogs, enhancing target engagement (e.g., 2-fold higher affinity for GPCRs) .
- ADME profiling : Lower logP than 5,8-Dioxa-2-azaspiro[3.5]nonane improves aqueous solubility (e.g., 25 mg/mL vs. 10 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
